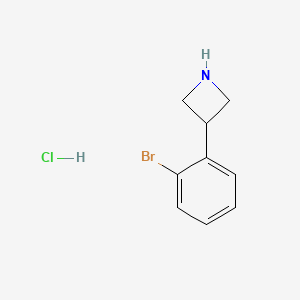
3-bromo-6-chloro-5-methylpyridine-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Bromo-6-chloro-5-methylpyridine-2-carboxylic acid (BCMPCA) is an organic compound with a molecular formula of C7H6BrClNO2. It is a colorless solid at room temperature and has a melting point of 128-130°C. BCMPCA is an important intermediate for the synthesis of various compounds. It is widely used in the pharmaceutical, agrochemical, and flavor and fragrance industries.
Wirkmechanismus
The mechanism of action of 3-bromo-6-chloro-5-methylpyridine-2-carboxylic acid is not fully understood. However, it is believed that the reaction involves the formation of a cationic species, which then undergoes a nucleophilic substitution reaction with a suitable nucleophile. This reaction is believed to be the rate-determining step in the reaction.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-bromo-6-chloro-5-methylpyridine-2-carboxylic acid are not fully understood. However, it is believed that it has the potential to interact with certain enzymes, proteins, and receptors in the body. Further research is needed to investigate the effects of 3-bromo-6-chloro-5-methylpyridine-2-carboxylic acid on biochemical and physiological processes.
Vorteile Und Einschränkungen Für Laborexperimente
3-bromo-6-chloro-5-methylpyridine-2-carboxylic acid has several advantages for use in laboratory experiments. It is relatively inexpensive and readily available. It is also relatively stable, with a long shelf life. However, it is also highly toxic and should be handled with caution.
Zukünftige Richtungen
There are several potential future directions for research on 3-bromo-6-chloro-5-methylpyridine-2-carboxylic acid. These include further investigation of its biochemical and physiological effects, exploration of its potential applications in drug and agrochemical synthesis, and exploration of its potential use as a catalyst in organic reactions. Additionally, further research is needed to understand the mechanism of action of 3-bromo-6-chloro-5-methylpyridine-2-carboxylic acid.
Synthesemethoden
3-bromo-6-chloro-5-methylpyridine-2-carboxylic acid can be synthesized by several methods. The most commonly used method is the reaction of bromoacetic acid and chloroacetic acid with methylpyridine in the presence of a base catalyst. The reaction is carried out at a temperature of 60-80°C for 6-8 hours. The product is then purified by recrystallization from a suitable solvent.
Wissenschaftliche Forschungsanwendungen
3-bromo-6-chloro-5-methylpyridine-2-carboxylic acid has been used in a variety of scientific research applications. It has been used as a reagent in the synthesis of heterocyclic compounds such as pyrazolines, pyridines, and pyrimidines. It has also been used as a catalyst in organic reactions and as an intermediate in the synthesis of drugs and agrochemicals.
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for 3-bromo-6-chloro-5-methylpyridine-2-carboxylic acid involves the bromination and chlorination of 5-methylpyridine-2-carboxylic acid followed by the introduction of a bromine atom at the 3-position of the pyridine ring.", "Starting Materials": [ "5-methylpyridine-2-carboxylic acid", "Bromine", "Thionyl chloride", "Phosphorus pentachloride", "Sodium hydroxide", "Hydrogen peroxide", "Sodium bicarbonate", "Methanol", "Diethyl ether", "Water" ], "Reaction": [ "Step 1: Bromination of 5-methylpyridine-2-carboxylic acid with bromine and thionyl chloride in methanol to yield 3-bromo-5-methylpyridine-2-carboxylic acid", "Step 2: Chlorination of 3-bromo-5-methylpyridine-2-carboxylic acid with phosphorus pentachloride in diethyl ether to yield 3-bromo-6-chloro-5-methylpyridine-2-carboxylic acid", "Step 3: Introduction of a bromine atom at the 3-position of the pyridine ring using sodium hydroxide and hydrogen peroxide in water to yield 3-bromo-6-chloro-5-methylpyridine-2-carboxylic acid" ] } | |
CAS-Nummer |
1567009-79-3 |
Produktname |
3-bromo-6-chloro-5-methylpyridine-2-carboxylic acid |
Molekularformel |
C7H5BrClNO2 |
Molekulargewicht |
250.5 |
Reinheit |
95 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



